
BDP 581/591 azide
Vue d'ensemble
Description
BDP 581/591 azide is a relatively hydrophobic borondipyrromethene fluorophore . It is a bright and versatile fluorophore with a high brightness, significant two-photon cross-section, and relatively long fluorescence lifetime . The dye reacts with reactive oxygen species (ROS), changing its fluorescence . It can be used for intracellular monitoring of ROS . This azide derivative can be used for the conjugation with both small molecules and biomolecules to construct tracers for fluorescence polarization assays and microscopy probes .
Molecular Structure Analysis
The molecular formula of BDP 581/591 azide is C25H25N6BF2O . Its molecular weight is 474.31 .Chemical Reactions Analysis
BDP 581/591 azide reacts with reactive oxygen species (ROS), changing its fluorescence . This property allows it to be used as a probe for ROS .Physical And Chemical Properties Analysis
BDP 581/591 azide is a dark solid . It has good solubility in DCM, alcohols, DMF, and DMSO . Its excitation/absorption maximum is at 585 nm, and its emission maximum is at 594 nm . The fluorescence quantum yield is 0.83 .Applications De Recherche Scientifique
Fluorescence Microscopy in Cellular Proteins
BDP 581/591 azide, specifically BODIPY-cyclooctyne (BDPY), has been utilized in fluorescence microscopy for imaging cellular proteins. This application leverages the capability of BDPY to label intracellular proteins in live mammalian cells, enabling significant fluorescence signals for detailed cellular analysis (Beatty et al., 2011).
Sensor Molecules in Analytical Chemistry
In analytical chemistry, BDP 581/591 azide derivatives have been incorporated into sensor molecules, like boron-dipyrromethene (BDP), for detecting metal ions. These molecules show amplified fluorescence upon binding with specific ions, such as Fe(III), highlighting their potential as selective indicators in various solvents, including water (Bricks et al., 2005).
Photosensitizers for Photodynamic Therapy
BDP 581/591 azide-based compounds, particularly those derived from BODIPY chromophores, serve as efficient photosensitizers. They generate reactive oxygen species upon light illumination, finding applications in studies of oxidative stress and photodynamic therapy. Their high photostability and wide range of solvent applicability make them versatile in various environmental conditions (Yogo et al., 2005).
Lipid Peroxidation Probes
C11-BODIPY(581/591) is a noteworthy BDP 581/591 azide derivative used as a fluorescent probe for indexing lipid peroxidation and antioxidant efficacy. Its unique characteristics, such as emission in the visible range, high quantum yield, and environmental insensitivity, make it highly suitable for studying oxidative processes in biological systems (Drummen et al., 2002).
Particle Formation in Pharmaceutical Applications
BDP 581/591 azide derivatives have also found applications in the pharmaceutical industry. Techniques like the rapid expansion of supercritical solution (RESS) have been used to micronize compounds like beclomethasone-17,21-dipropionate (BDP) for pulmonary delivery, highlighting the compound's versatility in drug formulation and delivery systems (Charpentier et al., 2008).
Lung Deposition Studies in Medical Research
Studies have been conducted on lung deposition of compounds like hydrofluoroalkane-134a beclomethasone dipropionate (HFA-BDP), comparing it with other variants in healthy volunteers. This research is crucial in understanding the efficacy and deposition patterns of respiratory drugs in medical treatments (Leach et al., 2002).
Biomedical and Ophthalmic Applications
BDP derivatives have been extensively used in various biomedical applications, such as in the development of biodegradable polymers for ophthalmic drug delivery. Their unique properties, like mucoadhesive characteristics and capability for controlled release systems, make them ideal for treating ophthalmic conditions (Osi et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
While specific future directions for BDP 581/591 azide are not mentioned in the retrieved sources, its properties suggest potential uses in various fields. Its ability to react with ROS and change its fluorescence can be utilized in biological research for monitoring ROS in cells . Furthermore, its potential for conjugation with small molecules and biomolecules to construct tracers opens up possibilities for its use in fluorescence polarization assays and microscopy probes .
Propriétés
IUPAC Name |
N-(3-azidopropyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BF2N6O/c27-26(28)33-21(10-5-4-9-20-7-2-1-3-8-20)11-13-23(33)19-24-14-12-22(34(24)26)15-16-25(35)30-17-6-18-31-32-29/h1-5,7-14,19H,6,15-18H2,(H,30,35)/b9-4+,10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUOEWAPMDBSIO-LUZURFALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCN=[N+]=[N-])C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCN=[N+]=[N-])C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BF2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BDP 581/591 azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




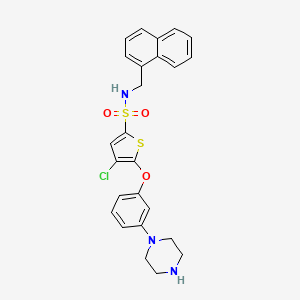

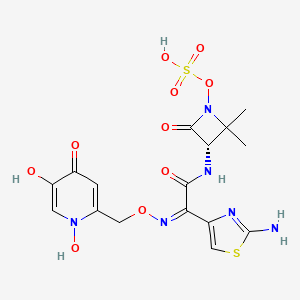
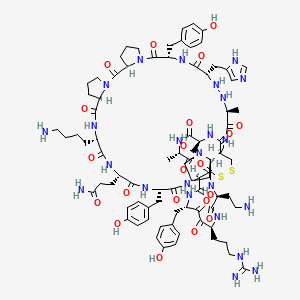

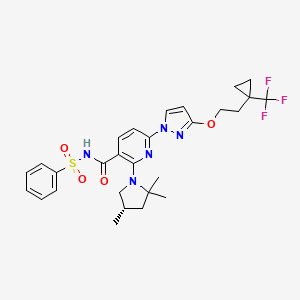
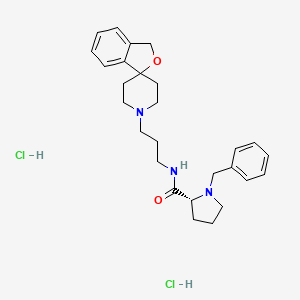
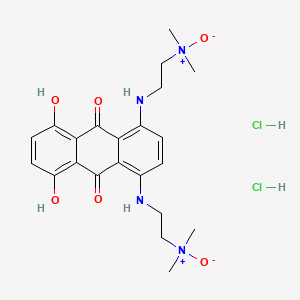

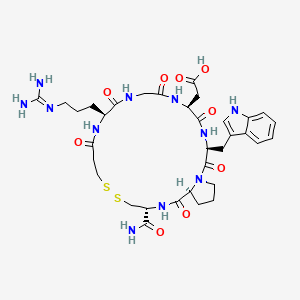


![2-[4-(1-Aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B605920.png)